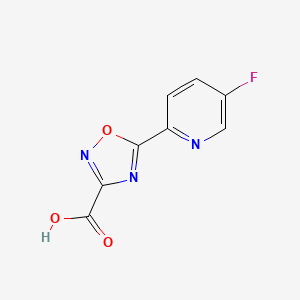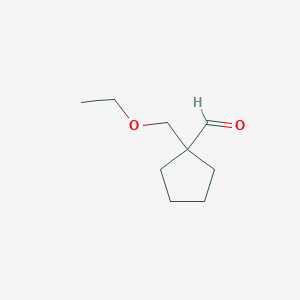
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C(_9)H(_16)O(_2) It features a cyclopentane ring substituted with an ethoxymethyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with ethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using supported metal catalysts can also be employed to streamline the synthesis and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 1-(Ethoxymethyl)cyclopentane-1-carboxylic acid
Reduction: 1-(Ethoxymethyl)cyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.
Mecanismo De Acción
The mechanism by which 1-(Ethoxymethyl)cyclopentane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the formation of an intermediate hydrate. In reduction reactions, the aldehyde is reduced to an alcohol via the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-(Ethoxymethyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds such as:
Cyclopentane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
1-(Methoxymethyl)cyclopentane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, which can influence its reactivity and applications.
Cyclopentane-1-carboxylic acid: The oxidized form of this compound, used in different contexts due to its carboxylic acid functionality.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-11-8-9(7-10)5-3-4-6-9/h7H,2-6,8H2,1H3 |
Clave InChI |
MBXPCHHVBBCDEB-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1(CCCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


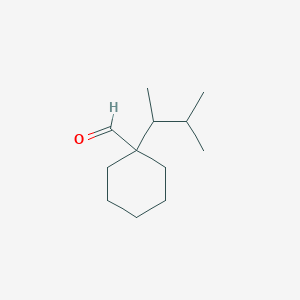
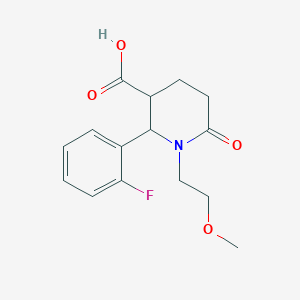
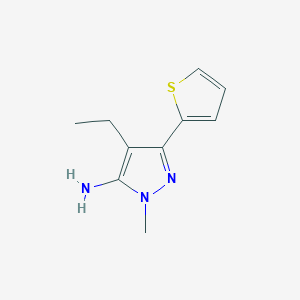
![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)


![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13084165.png)
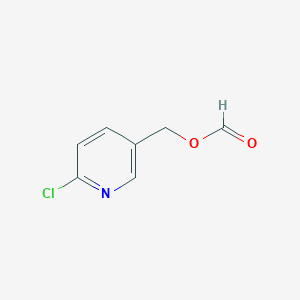
![6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13084185.png)
